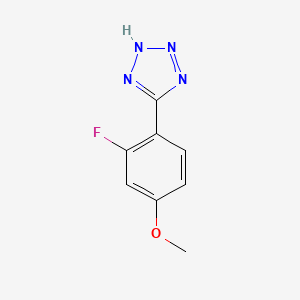

5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole

説明

5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole is a chemical compound that has been studied for various applications. It has been characterized as a PET imaging ligand for metabotropic glutamate receptor 2 . This receptor is a therapeutic target for the treatment of several neuropsychiatric disorders and conditions .

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group . The molecular geometry and vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data .科学的研究の応用

Pharmacophore Design and Kinase Inhibition

Synthetic compounds with a tri- and tetra-substituted imidazole scaffold, including structures related to "5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole," are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. These compounds are designed based on the crystal structures of p38 in complex with small organic ligands, aiming for high binding selectivity and potency by occupying specific hydrophobic pockets and achieving a double hydrogen bond interaction in the hinge region. This approach supports the development of selective kinase inhibitors with potential therapeutic applications in inflammatory diseases (Scior et al., 2011).

Tetrazole in Medicinal Chemistry

Tetrazole moieties, such as "5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole," have gained popularity in medicinal chemistry due to their broad spectrum of biological properties, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. Tetrazoles can replace the carboxyl group in drugs to increase lipophilicity and bioavailability while reducing side effects. This heterocyclic moiety is considered an important pharmacophore in the development of new drugs, facilitating further research and development in the pharmaceutical and clinical fields (Patowary et al., 2021).

Synthesis of Fluorinated Compounds

Research on "5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole" and related compounds focuses on developing practical synthesis methods for fluorinated compounds, which are key intermediates in the manufacture of various pharmaceuticals. These studies aim to overcome challenges associated with the cost and toxicity of traditional synthesis methods by exploring alternative routes that offer high yield, reduced pollution, and simplified procedures, contributing to the broader application of fluorinated compounds in drug development and other industries (Qiu et al., 2009).

Antiviral Applications of Tetrazole Derivatives

The tetrazole scaffold, including derivatives of "5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole," is investigated for its potential antiviral properties. These studies explore tetrazole-based molecules' ability to inhibit various viruses, including influenza, HIV, and HCV, by leveraging the bio-isosteric characteristics of the tetrazole group to develop new compounds with enhanced bioactivity profiles. This research direction underscores the ongoing need for novel antiviral agents capable of addressing the challenges posed by viral mutations and resistance (Yogesh & Srivastava, 2021).

Tetrazole Energetic Metal Complexes

"5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole" and similar tetrazole compounds are also of interest in the field of energetic materials. Research focuses on tetrazole energetic metal complexes (TEMCs), exploring synthesis processes and structural properties to develop materials with high yield, less pollution, and significant performance advantages. These studies aim to enhance our understanding of TEMCs and their potential applications in various industries, including defense and materials science (Li Yin-chuan, 2011).

Safety and Hazards

作用機序

Target of Action

The primary target of 5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole is the metabotropic glutamate receptor 2 (mGluR2) . This receptor is a therapeutic target for the treatment of several neuropsychiatric disorders and conditions .

Mode of Action

5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole acts as a negative allosteric modulator (NAM) . It binds to and blocks the mGluR2 receptor, preventing the secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and preventing them from signaling the gonads to produce sex hormones including estrogens, progesterone, and androgens .

Biochemical Pathways

The compound’s action on the mGluR2 receptor modulates the hypothalamic-pituitary-gonadal axis . This results in a dose-dependent reduction in serum LH and FSH production, and a decrease in serum estradiol levels .

Pharmacokinetics

Similar compounds like linzagolix, which is also a non-peptide, orally active gnrh antagonist, have an elimination half-life of approximately15 hours with repeated administration .

Result of Action

The action of 5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole results in the suppression of gonadotropin secretion, leading to a decrease in the production of sex hormones. This can have therapeutic effects in conditions that are influenced by these hormones, such as certain neuropsychiatric disorders .

特性

IUPAC Name |

5-(2-fluoro-4-methoxyphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4O/c1-14-5-2-3-6(7(9)4-5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCUWHWUUNHDLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NNN=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole | |

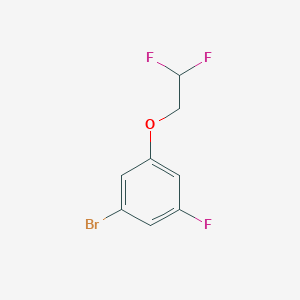

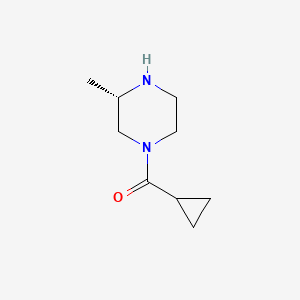

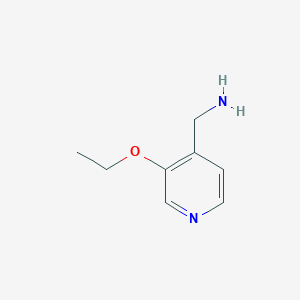

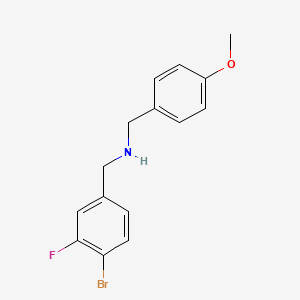

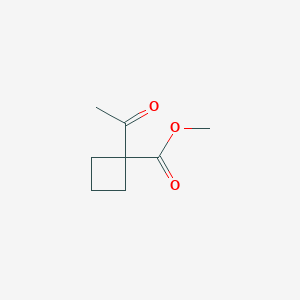

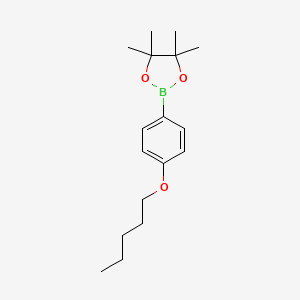

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

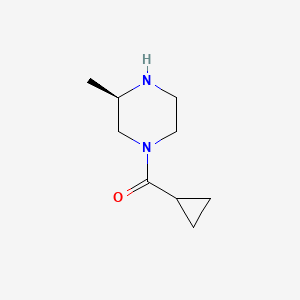

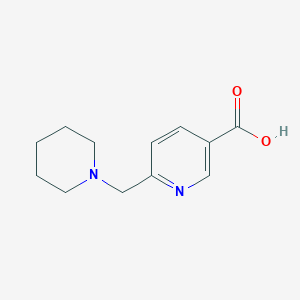

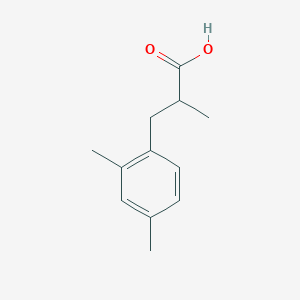

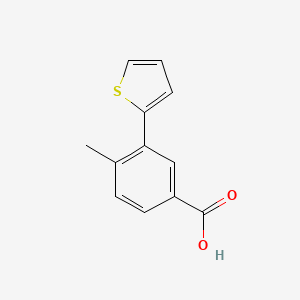

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。